molecular formula C20H19N3O2S B2716967 2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888440-54-8

2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2716967
CAS No.: 888440-54-8
M. Wt: 365.45
InChI Key: JYVUEVQDFFPUGB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindol-4-one core with a benzylsulfanyl group at position 2 and a 2-methoxyethyl substituent at position 3. The pyrimido[5,4-b]indol-4-one scaffold is notable for its fused bicyclic structure, combining pyrimidine and indole moieties. This compound’s unique substitution pattern confers distinct physicochemical properties, including moderate lipophilicity (estimated XLogP3: ~3.5) and a molecular weight of 354.45 g/mol (calculated).

Properties

IUPAC Name

2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-12-11-23-19(24)18-17(15-9-5-6-10-16(15)21-18)22-20(23)26-13-14-7-3-2-4-8-14/h2-10,21H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVUEVQDFFPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(benzylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indol-4-one derivatives share a common core but differ in substituents at positions 2 and 3, leading to variations in molecular weight, lipophilicity, and hydrogen-bonding capacity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Pyrimidoindol-4-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2 / Position 3) XLogP3 H-Bond Donors H-Bond Acceptors Notable Features
Target Compound : 2-(Benzylsulfanyl)-3-(2-methoxyethyl) C19H20N3O2S 354.45 (calc.) Benzylsulfanyl / 2-Methoxyethyl ~3.5 1 3 Aliphatic chain at C3; moderate lipophilicity
2-[(2-(2,3-Dihydroindol-1-yl)-2-oxoethyl)sulfanyl]-3-phenyl C26H20N4O2S 452.5 Oxoethyl-dihydroindolyl / Phenyl 5.0 1 4 High XLogP3; aromatic substituents
3-[2-(3,4-Dimethoxyphenyl)ethyl] - - - / 3,4-Dimethoxyphenylethyl 3.13* 1 4 Bulky aryl group; polar methoxy groups
3-(3-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl] C25H21N3O2S 435.52 (3-Methylbenzyl)sulfanyl / 3-Methoxyphenyl ~4.0 1 3 Methoxy enhances solubility
2-(Benzylsulfanyl)-3-(3-trifluoromethylphenyl) C26H18F3N3OS 477.5 (calc.) Benzylsulfanyl / 3-Trifluoromethylphenyl ~5.5 1 3 Electron-withdrawing CF3 group
3-(4-Chlorophenyl)-2-phenacylsulfanyl C25H18ClN3O2S 468.0 Phenacylsulfanyl / 4-Chlorophenyl 5.5 1 4 Chlorine increases polarity
3-(4-Ethoxyphenyl)-2-propylsulfanyl C21H21N3O2S 395.48 Propylsulfanyl / 4-Ethoxyphenyl 4.2 1 3 Ethoxy group enhances lipophilicity
2-(Pyrrolidinylethylsulfanyl)-3-(4-ethoxyphenyl) C24H24N4O3S 448.5 Pyrrolidinylethylsulfanyl / 4-Ethoxyphenyl 4.2 1 5 Basic pyrrolidine moiety; flexible chain

*LogD (pH 5.5) from .

Key Observations:

Substituent Effects on Lipophilicity :

  • Aromatic substituents (e.g., phenyl, trifluoromethylphenyl) increase XLogP3 (e.g., 5.0–5.5) compared to aliphatic chains (e.g., 2-methoxyethyl: ~3.5) .
  • Electron-withdrawing groups (e.g., CF3) enhance stability but reduce solubility .

Hydrogen-Bonding Capacity :

  • Methoxy or ethoxy groups at position 3 contribute to H-bond acceptors (e.g., 3–5 acceptors) .
  • Pyrrolidine-containing derivatives () exhibit higher acceptor counts due to tertiary amines .

Rigid aryl groups (e.g., phenyl, chlorophenyl) may enhance target specificity but reduce solubility .

Molecular Weight Trends :

  • Compounds with bulkier substituents (e.g., dihydroindolyl-oxoethyl, phenacyl) exceed 450 g/mol, approaching the "rule of five" limit .
  • The target compound (354.45 g/mol) lies within optimal ranges for drug-likeness .

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